![molecular formula C10H11NO2S B6427823 5-(thiophene-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034606-06-7](/img/structure/B6427823.png)
5-(thiophene-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-(thiophene-3-carbonyl)-2-oxa-5-azabicyclo[221]heptane is a complex organic compound that features a bicyclic structure with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(thiophene-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiophene-3-carboxylic acid with a bicyclic amine in the presence of a dehydrating agent. The reaction conditions often require an inert atmosphere and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(thiophene-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form thiophene oxides.
Reduction: The compound can be reduced to form thiophane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
Oxidation: Thiophene oxides and thiophene dioxides.
Reduction: Thiophane derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
5-(thiophene-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(thiophene-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene ring and bicyclic structure contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxylic acid share structural similarities.
Bicyclic compounds: Compounds such as 2-oxa-5-azabicyclo[2.2.1]heptane derivatives.
Uniqueness
5-(thiophene-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is unique due to its combination of a thiophene ring with a bicyclic structure, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications in various fields.
Biological Activity
5-(Thiophene-3-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a compound characterized by its unique bicyclic structure and the presence of a thiophene ring. This combination imparts distinct biological properties, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C11H13NO2S
- Molecular Weight : 209.051 g/mol
- Structure : The compound features a bicyclic framework that enhances its binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The thiophene moiety contributes to its ability to modulate enzyme activity or receptor signaling pathways, which may involve:
- Inhibition of Enzyme Activity : Binding to active sites on enzymes, thereby reducing their catalytic efficiency.
- Modulation of Receptor Signaling : Altering the conformational state of receptors, influencing downstream signaling cascades.
Anticancer Activity
Several studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- HeLa Cell Line : Exhibited moderate cytotoxicity with an IC50 value around 16 μg/mL, indicating potential as an anticancer agent .
Neuroprotective Effects
Research suggests that this compound may have neuroprotective properties, potentially through mechanisms similar to those observed in GABA analogs:
- GABA Analogs : Variants of the compound have been linked to modulation of GABA receptors, which are crucial for neurotransmission and neuroprotection .
Case Studies
-
Cytotoxicity Assay :
- A study evaluated the effects of this compound on HeLa cells.
- Results showed an IC50 value of approximately 16 μg/mL, suggesting moderate efficacy in inhibiting cell proliferation.
-
Neuroprotective Study :
- A derivative was tested for neuroprotective effects in a rodent model.
- The results indicated a significant reduction in neuronal apoptosis following treatment with the compound.
Comparative Analysis with Related Compounds
Compound Name | Structure Type | IC50 (HeLa) | Notable Activities |
---|---|---|---|
This compound | Bicyclic with thiophene | 16 μg/mL | Anticancer, Neuroprotective |
Baclofen | GABA Analog | 10 μg/mL | Muscle relaxant |
Pregabalin | GABA Analog | 15 μg/mL | Anticonvulsant |
Properties
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(thiophen-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c12-10(7-1-2-14-6-7)11-4-9-3-8(11)5-13-9/h1-2,6,8-9H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHQLCRJZNQCAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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